Tasimelteon-D5

Vue d'ensemble

Description

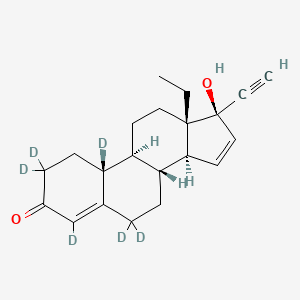

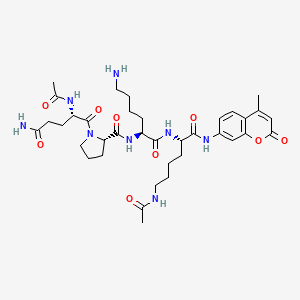

Tasimelteon-d5 est un dérivé marqué au deutérium du Tasimelteon, un agoniste dual des récepteurs de la mélatonine actif par voie orale et sélectif. This compound est principalement utilisé comme étalon interne pour la quantification du Tasimelteon par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le Tasimelteon lui-même est connu pour son rôle dans la régulation des rythmes circadiens et est utilisé dans le traitement du trouble du sommeil-éveil non 24 heures .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tasimelteon-d5 implique l'incorporation de deutérium dans la structure moléculaire du Tasimelteon. Ce processus implique généralement l'utilisation de réactifs et de solvants deutérés pour remplacer les atomes d'hydrogène par du deutérium. La voie de synthèse détaillée implique plusieurs étapes, notamment la cyclopropanation et la formation d'amide, dans des conditions contrôlées pour assurer l'incorporation sélective du deutérium .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L'utilisation de techniques analytiques avancées, telles que la résonance magnétique nucléaire et la spectrométrie de masse, est essentielle pour la caractérisation et la validation du composé .

Analyse Des Réactions Chimiques

Types de réactions

Tasimelteon-d5 subit diverses réactions chimiques, notamment :

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés ayant des propriétés pharmacocinétiques modifiées .

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour diverses applications, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du Tasimelteon.

Biologie : Employé dans des études qui examinent les effets biologiques du Tasimelteon et de ses analogues.

Médecine : Utilisé dans les études pharmacocinétiques et pharmacodynamiques pour comprendre le métabolisme et l'action du Tasimelteon.

Industrie : Utilisé dans le développement et la validation de méthodes analytiques pour le contrôle de la qualité dans la production pharmaceutique

Mécanisme d'action

This compound, comme le Tasimelteon, agit comme un agoniste des récepteurs de la mélatonine MT1 et MT2. En se liant à ces récepteurs dans le noyau suprachiasmatique du cerveau, il contribue à réguler le rythme circadien. Cette action est particulièrement bénéfique pour les personnes atteintes du trouble du sommeil-éveil non 24 heures, car elle aide à resynchroniser leur horloge interne avec l'environnement externe .

Applications De Recherche Scientifique

Tasimelteon-d5 is widely used in scientific research for various applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tasimelteon.

Biology: Employed in studies investigating the biological effects of Tasimelteon and its analogs.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Tasimelteon.

Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical production

Mécanisme D'action

Tasimelteon-d5, like Tasimelteon, acts as an agonist for the melatonin receptors MT1 and MT2. By binding to these receptors in the suprachiasmatic nucleus of the brain, it helps regulate the circadian rhythm. This action is particularly beneficial for individuals with non-24-hour sleep-wake disorder, as it helps resynchronize their internal clock with the external environment .

Comparaison Avec Des Composés Similaires

Composés similaires

Rameltéon : Un autre agoniste des récepteurs de la mélatonine utilisé pour le traitement de l'insomnie.

Agomélatine : Un agoniste des récepteurs de la mélatonine et un antagoniste des récepteurs de la sérotonine utilisé pour le traitement de la dépression.

Mélatonine à libération prolongée : Utilisée pour le traitement des troubles du sommeil.

Unicité

Tasimelteon-d5 est unique en raison de son marquage au deutérium, ce qui offre des avantages distincts dans les applications analytiques. L'incorporation du deutérium peut modifier les profils pharmacocinétiques et métaboliques du composé, ce qui en fait un outil précieux dans le développement et la recherche de médicaments .

Propriétés

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIAAWZLUQTIO-WILSWDKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)

![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)